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molecular formula C10H11ClO B8757042 2-Ethyl-6-methylbenzoyl chloride CAS No. 535961-68-3

2-Ethyl-6-methylbenzoyl chloride

Cat. No. B8757042
M. Wt: 182.64 g/mol
InChI Key: KLBUZXYRJZWDTK-UHFFFAOYSA-N
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Patent
US06388084B1

Procedure details

A solution of 2-ethyl-6-methylbenzoic acid (49 mg, 0.30 mmol) in dichloromethane (3 mL) containing DMF (1 drop) was treated with oxalyl chloride (0.14 mL, 1.6 mmol) and the mixture was stirred for 15 h. The mixture was concentrated, azeotroping with toluene to remove traces of oxalyl chloride and the residue was used directly in the next step.
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:4]=1[C:5](O)=[O:6])[CH3:2].C(Cl)(=O)C([Cl:16])=O>ClCCl.CN(C=O)C>[CH2:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:4]=1[C:5]([Cl:16])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
49 mg
Type
reactant
Smiles
C(C)C1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
azeotroping with toluene
CUSTOM
Type
CUSTOM
Details
to remove traces of oxalyl chloride

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C)C1=C(C(=O)Cl)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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